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molecular formula C14H12INO B312766 3-iodo-N-(2-methylphenyl)benzamide

3-iodo-N-(2-methylphenyl)benzamide

Cat. No. B312766
M. Wt: 337.15 g/mol
InChI Key: WWMOTZORQOQBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871361B2

Procedure details

To a 500 mL 3-neck round bottom flask was added o-toluidine (3.60 g, 33.6 mmol) and 150 mL toluene. The solution was cooled in an ice bath under nitrogen. Trimethylaluminum (2.0 M in toluene, 23.51 ml, 47.0 mmol) was added dropwise via dropping funnel. The reaction mixture was stirred at room temperature for 2 hours. Next, 3-iodobenzonitrile (10 g, 43.7 mmol) in 50 mL toluene was added and the reaction mixture was heated to 70° C. overnight under nitrogen. The reaction mixture was cooled in an ice bath and poured onto a stirring slurry of silica gel in 2:1 dichloromethane/methanol. The silica gel was filtered off and washed with dichloromethane and methanol. The filtrate was evaporated leaving a solid. The solid was triturated with hexane, filtered, washed with hexane (7.77 g, 69%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.51 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C[Al](C)C.[I:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[C:17]#N.ClCCl.C[OH:26]>C1(C)C=CC=CC=1>[I:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[C:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
23.51 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 70° C. overnight under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The silica gel was filtered off
WASH
Type
WASH
Details
washed with dichloromethane and methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane (7.77 g, 69%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC=1C=C(C(=O)NC2=C(C=CC=C2)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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